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Compound of Interest

Compound Name:
4-(3-(4-

Chlorophenoxy)propyl)morpholine

CAS No.: 93354-53-1

Cat. No.: B3168859

Get Quote

Technical Monograph: 4-(3-(4-
Chlorophenoxy)propyl)morpholine
Chemical Identity & Core Significance

4-(3-(4-Chlorophenoxy)propyl)morpholine represents a classic "privileged structure" in drug

discovery—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. Its architecture combines a basic morpholine headgroup (cationic at

physiological pH) with a lipophilic 4-chlorophenoxy tail via a flexible propyl linker. This specific

topology is critical for binding to the Sigma-1 receptor (

R) and inhibiting sterol

-reductase/

-

-isomerase in fungal ergosterol biosynthesis.
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Physicochemical Profile
The compound exhibits properties typical of CNS-active agents and membrane-permeable

probes. The basic nitrogen allows for salt formation (typically hydrochloride), enhancing

solubility for biological assays.

Property Value biological Relevance

CAS Number 93354-53-1 Unique Identifier

Molecular Formula --

Molecular Weight 255.74 g/mol
Optimal for CNS penetration

(<400 Da)

LogP (Predicted) ~2.44
High membrane permeability;

Lipophilic

pKa (Base) ~8.4 (Morpholine N)
Predominantly ionized

(cationic) at pH 7.4

H-Bond Acceptors 3 (N, Ether O, Morpholine O) Receptor binding points

H-Bond Donors 0
Improves blood-brain barrier

(BBB) crossing

Synthetic Pathways & Protocol
The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine is most efficiently achieved via a

convergent nucleophilic substitution strategy. This approach minimizes side reactions

compared to linear elongation.

Core Reaction Logic
The synthesis relies on the Williamson Ether Synthesis principle or N-alkylation, but the

preferred industrial route utilizes 4-(3-chloropropyl)morpholine as a commercially available

alkylating agent reacting with 4-chlorophenol. This route avoids the handling of volatile di-

haloalkanes.

Reaction Scheme (Convergent Route):
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Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard methodologies for phenoxy-alkyl-amine synthesis.

Reagents:

4-Chlorophenol (1.0 eq)

4-(3-Chloropropyl)morpholine hydrochloride (1.1 eq) [Precursor CAS: 57616-74-7]

Potassium Carbonate (

, anhydrous, 2.5 eq)

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol

(10 mmol) in DMF (20 mL). Add anhydrous

(25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Causality: Pre-generation of the anion maximizes nucleophilicity and reduces reaction time.

Alkylation: Add 4-(3-chloropropyl)morpholine hydrochloride (11 mmol) to the mixture.

Reflux: Heat the reaction mixture to 80–90°C for 6–12 hours. Monitor reaction progress via

TLC (System: EtOAc/Hexane 1:1) or LC-MS.

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to

precipitate the product or extract with Ethyl Acetate (

mL).

Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine.

Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

. Evaporate solvent.
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Salt Formation (Optional): Dissolve the crude oil in ethanol and add concentrated HCl

dropwise to precipitate the hydrochloride salt for storage.

Synthetic Workflow Diagram

4-Chlorophenol
(Nucleophile)

K2CO3 / DMF
(Deprotonation)

 Activation Phenoxide Anion
(Active Species)

Transition State
(SN2 Attack)4-(3-Chloropropyl)morpholine

(Electrophile)

4-(3-(4-Chlorophenoxy)propyl)morpholine
(Target)

 -KCl

Click to download full resolution via product page

Figure 1: Convergent synthetic pathway via nucleophilic substitution (SN2).

Medicinal Chemistry & Pharmacological Utility
This molecule is not merely a random chemical; it is a pharmacophore probe used to map

hydrophobic pockets in receptors and enzymes.

A. Sigma-1 Receptor (

R) Ligand
The

receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum
membrane (MAM). High-affinity ligands for

R typically require:

Positive Ionizable Center: The morpholine nitrogen (protonated at pH 7.4) forms an

electrostatic interaction with Asp126 in the receptor binding pocket.

Hydrophobic Spacer: The propyl chain positions the aromatic ring correctly.

Distal Aromatic Region: The 4-chlorophenoxy group occupies a hydrophobic pocket,

engaging in
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-stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103, Phe107).

Significance: Compounds with this structure modulate intracellular calcium signaling and are

investigated for neuroprotective effects in neurodegenerative diseases.

B. Antifungal Activity (Ergosterol Biosynthesis)
This structure is an analog of Amorolfine and Fenpropimorph.

Mechanism: It targets the ergosterol biosynthesis pathway, specifically inhibiting

-reductase (ERG24) and

-

-isomerase (ERG2).

SAR: The morpholine ring mimics the carbocationic high-energy intermediate formed during

sterol reduction. The chlorophenoxy tail mimics the flat sterol core.

Pharmacophore Interaction Map

Morpholine Ring
(Cationic Head)

Propyl Linker
(Spacer ~3-4 Å)
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(Ionic Bond)

 Electrostatic
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Figure 2: Pharmacophore model showing critical interactions with the Sigma-1 receptor binding

site.

Analytical Characterization
To validate the synthesis of CAS 93354-53-1, the following spectral signatures are diagnostic:

NMR (CDCl

, 400 MHz):

6.8–7.2 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenoxy).

3.9 ppm (t, 2H):

(adjacent to phenoxy).

3.7 ppm (t, 4H): Morpholine

.

2.4–2.5 ppm (m, 6H): Morpholine

and propyl

.

1.9 ppm (quint, 2H): Propyl central

.

Mass Spectrometry (ESI+):

peak at 256.1 m/z.

Isotope pattern: 3:1 ratio of M : M+2 (characteristic of one Chlorine atom).

Safety & Handling
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Hazards: The compound is an amine and an ether. It causes skin irritation (H315) and

serious eye irritation (H319). The precursor (4-(3-chloropropyl)morpholine) is a strong

alkylating agent and should be handled with gloves in a fume hood.

Storage: Store the hydrochloride salt at 2–8°C, desiccated. Free base is prone to oxidation;

store under inert gas (Nitrogen/Argon).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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